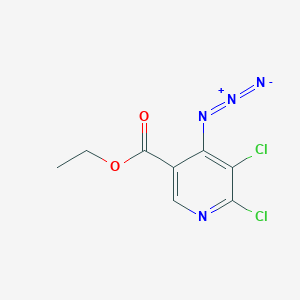

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate

説明

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate is a heterocyclic organic compound characterized by a pyridine core substituted with two chlorine atoms at positions 5 and 6, an azido group (-N₃) at position 4, and an ethyl ester at position 2. Its molecular formula is C₈H₆Cl₂N₄O₂, with a molecular weight of 273.07 g/mol. The azido group introduces unique reactivity, making it valuable in click chemistry and pharmaceutical derivatization. The dichloro substitution pattern enhances electrophilicity, facilitating nucleophilic substitutions or cross-coupling reactions. This compound is primarily used as a synthetic intermediate in medicinal chemistry and materials science .

特性

CAS番号 |

919354-10-2 |

|---|---|

分子式 |

C8H6Cl2N4O2 |

分子量 |

261.06 g/mol |

IUPAC名 |

ethyl 4-azido-5,6-dichloropyridine-3-carboxylate |

InChI |

InChI=1S/C8H6Cl2N4O2/c1-2-16-8(15)4-3-12-7(10)5(9)6(4)13-14-11/h3H,2H2,1H3 |

InChIキー |

JTDSDQAZRPSQBL-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CN=C(C(=C1N=[N+]=[N-])Cl)Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

4-アジド-5,6-ジクロロピリジン-3-カルボン酸エチルの合成は、一般的に、4,5,6-トリクロロピリジン-3-カルボン酸とアジ化ナトリウムを適切な溶媒中で反応させることで行われます。 反応は、分解を起こすことなくアジド基を形成するために、制御された温度条件下で行われます .

工業生産方法

この化合物の工業生産方法は、広く文献化されていません。一般的には、実験室での合成プロセスをスケールアップし、反応条件を最適化して収率と純度を高めることで行われます。 これには、連続フロー反応器や高度な精製技術を使用して目的の生成物を分離することが含まれる場合があります .

化学反応の分析

科学研究の応用

4-アジド-5,6-ジクロロピリジン-3-カルボン酸エチルは、科学研究でいくつかの応用があります。

有機合成: より複雑な分子の合成のためのビルディングブロックとして使用されます。

医薬品化学:

科学的研究の応用

Organic Synthesis

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate serves as an important intermediate in organic synthesis. Its azido group can participate in click chemistry , particularly in azide-alkyne cycloaddition reactions to form stable triazoles. This reaction is widely utilized in the synthesis of complex organic molecules.

Case Study: Synthesis of Triazoles

A study demonstrated the use of ethyl 4-azido-5,6-dichloropyridine-3-carboxylate in synthesizing various triazole derivatives, which are known for their biological activity. The reaction conditions and yields were optimized to enhance the efficiency of the synthesis process.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its biological properties. While specific biological activity data is limited, compounds with azido groups are often explored for their antimicrobial and anticancer activities.

Research Findings: Antimicrobial Activity

Research indicates that derivatives of azido compounds exhibit antimicrobial properties. Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate could serve as a precursor for developing new antimicrobial agents. Further studies are required to establish its pharmacological profile .

Material Science

In material science, ethyl 4-azido-5,6-dichloropyridine-3-carboxylate is used in creating novel materials with unique properties. Its ability to undergo various chemical transformations makes it suitable for developing polymers and coatings.

Application Example: Polymer Development

Research has shown that incorporating azido compounds into polymer matrices can enhance their mechanical properties and thermal stability. Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate can be utilized to create functionalized polymers that have applications in coatings and adhesives .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex molecules via click chemistry | Synthesis of triazole derivatives |

| Medicinal Chemistry | Potential precursor for antimicrobial and anticancer agents | Development of new antimicrobial agents |

| Material Science | Used in creating polymers and coatings with enhanced properties | Functionalized polymer matrices |

作用機序

類似の化合物との比較

類似の化合物

- 4-アジド-5-クロロピリジン-3-カルボン酸エチル

- 4-アジド-6-クロロピリジン-3-カルボン酸エチル

- 4-アジド-5,6-ジブロモピリジン-3-カルボン酸エチル

独自性

4-アジド-5,6-ジクロロピリジン-3-カルボン酸エチルは、ピリジン環にアジド基とジクロロ置換基の両方が存在することから、独自性があります。この官能基の組み合わせは、独特の反応パターンをもたらし、有機合成において汎用性の高い中間体となります。 ジクロロ置換基は、化合物の求電子性を高め、求核置換反応を促進します.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate with structurally related pyridine derivatives:

Data Tables

Table 1: Physicochemical Properties

生物活性

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of an azido group, which is known for its reactivity in various chemical transformations, as well as a dichloropyridine moiety that may contribute to its pharmacological properties.

Biological Activity Insights

While direct studies on the biological activity of ethyl 4-azido-5,6-dichloropyridine-3-carboxylate are scarce, related compounds containing azido groups have been investigated for various biological effects:

- Antimicrobial Potential : Compounds with azido groups are often explored for their antimicrobial properties. For instance, azido derivatives have been linked to activity against various pathogens due to their ability to disrupt cellular processes through reactive intermediates formed during metabolic pathways .

- Antiviral Activity : The presence of halogenated and azido substituents in similar structures has been associated with antiviral activity. Research indicates that certain azido-containing compounds can inhibit viral replication by interfering with nucleic acid synthesis or by acting as competitive inhibitors .

- Pharmacological Applications : The dichloropyridine structure may enhance binding affinity to biological targets due to its electron-withdrawing properties, potentially leading to increased efficacy in therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of ethyl 4-azido-5,6-dichloropyridine-3-carboxylate, a comparison with structurally similar compounds can be insightful. Below is a table summarizing key features and known activities of related compounds:

| Compound Name | Structural Features | Known Biological Activities |

|---|---|---|

| Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate | Amino group instead of azido | Antimicrobial activity observed |

| Ethyl 4-hydroxy-5,6-dichloropyridine-3-carboxylate | Hydroxy substituent | Potential antioxidant properties |

| Ethyl 4-bromo-5,6-dichloropyridine-3-carboxylate | Bromine replaces azido | Moderate antiviral activity reported |

This comparative analysis highlights that while the azido group confers unique reactivity, other substituents also play significant roles in determining biological activity.

Case Studies and Research Findings

Several studies have indirectly contributed to understanding the potential applications of ethyl 4-azido-5,6-dichloropyridine-3-carboxylate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。